molecular formula C7H5BrFNO B1288924 4-Bromo-3-fluorobenzamide CAS No. 759427-20-8

4-Bromo-3-fluorobenzamide

Cat. No. B1288924
M. Wt: 218.02 g/mol
InChI Key: VKCJLZDBTNZHSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-3-fluorobenzamide involves various chemical reactions and methodologies. For instance, the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, a compound with a benzamide moiety, was achieved through techniques such as GC–MS, elemental analyses, and 1H NMR and FTIR spectroscopy. The compound was crystallized in the triclinic space group P-1, indicating a specific molecular arrangement . Another related synthesis is the preparation of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene, which are precursors for organometallic nucleophilic reagents. These were synthesized via nucleophilic exchange on corresponding phenyl-trimethylammonium salts, with optimization leading to significant radiochemical yields . Additionally, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination, with the reaction conditions carefully optimized .

Molecular Structure Analysis

The molecular structure of compounds in the benzamide family, such as 4-Bromo-3-fluorobenzamide, can be complex. The crystal structure of a related compound, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, shows that the carbonyl and thiourea groups are almost planar with a specific conformation around the central moiety. This conformation was studied using X-ray diffraction and quantum chemical calculations . The crystal structures of other benzamides, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, have been reported to show varying dihedral angles between the benzene rings, which can influence the compound's properties .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing benzamide derivatives are critical for understanding their properties and potential applications. The preparation of 4-fluorobromobenzene and 4-fluoroiodobenzene, for example, involves nucleophilic exchange reactions, which are influenced by the leaving ability of the trimethylammonium group and the basicity of the counter anion . The synthesis of 1,2-Bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine includes steps such as diazotization and bromination, with the reaction conditions being crucial for the yield and purity of the product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-fluorobenzamide and its derivatives are determined by their molecular structures and the nature of their substituents. The planarity of the carbonyl and thiourea groups, as well as the dihedral angles between benzene rings, can affect the vibrational properties, as studied by FTIR and FT-Raman spectroscopy . The crystallographic analysis provides insights into the solid-state structure, which is essential for understanding the compound's reactivity and interactions . The optimization of synthesis conditions, as discussed in the preparation of related compounds, also plays a role in defining the final properties of these molecules .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of various benzamide derivatives, including 3-fluorobenzamide and 3-bromobenzamide, have been studied extensively. Such research provides valuable insights into the dihedral angles and molecular conformations which are crucial for understanding their chemical behavior and potential applications (Suchetan et al., 2016).

Electrochemical Fluorination

Electrochemical fluorination is another area where derivatives of 4-bromobenzamide have been explored. This process involves the fluorination of aromatic compounds, including 4-bromobenzamide, to produce various fluorinated derivatives. These reactions are significant in developing new chemical entities with potential applications in various fields (Shainyan & Danilevich, 2006).

Synthesis of Antimicrobial Agents

The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promise as antimicrobial agents. These compounds, synthesized through various methods including microwave induction, have been tested against different bacterial and fungal strains. The presence of a fluorine atom in these compounds is crucial for enhancing their antimicrobial activity (Desai et al., 2013).

Charge Density Analysis

Charge density distribution studies of fluorobenzamides, such as 4-fluorobenzamide, provide insights into intermolecular interactions within molecular crystals. These studies are crucial for understanding the electronic properties and reactivity of these compounds (Hathwar & Row, 2011).

Radiosynthesis and Imaging

4-Bromo-3-fluorobenzamide derivatives have been used in the radiosynthesis of ligands for serotonin-5HT2 receptors and sigma receptors, showing potential as tracers in gamma-emission tomography and PET imaging. These compounds could be vital in neurological and cancer research (Mertens et al., 1994), (Shiue et al., 1997).

Application in Lithium-Ion Batteries

The use of bromo-fluoro benzene derivatives as electrolyte additives in lithium-ion batteries has been researched. These additives enhance the thermal stability and safety of the batteries, showing the versatile applications of bromo-fluoro benzene compounds in energy storage technology (Zhang Qian-y, 2014).

Environmental Dehalogenation

Studies on Alcaligenes denitrificans NTB-1 have shown its ability to utilize bromo- and fluoro-benzamides, including 4-bromo-3-fluorobenzamide, for environmental dehalogenation. This process is crucial for bioremediation and the breakdown of halogenated organic pollutants (van den Tweel et al., 1987).

properties

IUPAC Name

4-bromo-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCJLZDBTNZHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619832
Record name 4-Bromo-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorobenzamide

CAS RN

759427-20-8
Record name 4-Bromo-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-fluorobenzamide
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Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-3-fluorobenzoic acid (1.50 g, 6.85 mmol) in toluene (10 mL) at ambient temperature was added thionyl chloride (1.0 mL, 14 mmol). The reaction mixture was heated at 70° C. for 17 hours, at reflux for 1.5 hours, stirred at ambient temperature for 75 hours, heated at reflux for 18.5 hours, and stirred at ambient temperature for 1 hour. Thionyl chloride (0.25 mL, 3.4 mmol) was added and the reaction mixture was heated at reflux for 3 hours. The reaction was cooled and condensed to an oily solid mixture. Toluene (10 mL), ammonium chloride (0.73 g, 14 mmol) and diisopropylamine (3.6 mL, 21 mmol) were added, and the mixture was stirred at ambient temperature for 17 hours, heated at 50° C. for 5 hours, then cooled to ambient temperature. The reaction mixture was partitioned between EtOAc (10 mL) and H2O (10 mL), separated, and the aqueous layer further extracted with EtOAc (15 mL). The combined organic extracts were washed with 1N HCl (20 mL), 1N NaOH (20 mL), brine (20 mL), dried (MgSO4), filtered, and concentrated to afford 4-bromo-3-fluorobenzamide (0.938 g, 63%) as a light-yellow solid which was carried on without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
0.73 g
Type
reactant
Reaction Step Four
Quantity
3.6 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PL Lagueux-Tremblay - 2022 - search.proquest.com
Metal-catalyzed carbon-halogen bond forming reactions are of growing importance in organic synthesis by providing a route to form organohalides from available reagents and with low …
Number of citations: 2 search.proquest.com
E De Heuvel, AK Singh, E Edink, T van der Meer… - Bioorganic & medicinal …, 2019 - Elsevier
Several 3′,5′-cyclic nucleotide phosphodiesterases (PDEs) have been validated as good drug targets for a large variety of diseases. Trypanosoma brucei PDEB1 (TbrPDEB1) has …
Number of citations: 16 www.sciencedirect.com

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